3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine
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Overview
Description
3-(4-Nitrobenzyl)-3H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-3H-purin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by coupling with purine derivatives. For instance, the nitration of benzyl cyanide can be achieved using nitric acid under controlled conditions to introduce the nitro group . This intermediate can then be coupled with a purine derivative through a series of reactions involving reduction and substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzyl)-3H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.
Reduction: Formation of 3-(4-aminobenzyl)-3H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrobenzyl)-3H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-3H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine moiety can bind to nucleic acids or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl-4-aminopyridinium Tetrachlorocuprate (II): A compound with similar nitrobenzyl and amine functionalities, used in optical and antibacterial applications.
N-substituted N′-phenylpicolinohydrazides: Compounds with similar structural features, studied for their antifungal and antibacterial properties.
Uniqueness
3-(4-Nitrobenzyl)-3H-purin-6-amine is unique due to its combination of a purine core with a nitrobenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
75347-16-9 |
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Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-10)17(7-16-11)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7,13H,5H2,(H,14,15) |
InChI Key |
YIHVYNKWFXPAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N)C3=C2N=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
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